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Lurasidone Metabolite 14326 D8

Cat. No.: B1574277
M. Wt: 516.72
Attention: For research use only. Not for human or veterinary use.
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Description

Lurasidone Metabolite 14326 D8 is the deuterium labeled Lurasidone Metabolite 14326, which is a metabolite of Lurasidone.

Properties

Molecular Formula

C28H28D8N4O3S

Molecular Weight

516.72

Origin of Product

United States

Formation and Identification of Lurasidone Metabolite 14326

The biotransformation of lurasidone (B1662784) in the body results in the formation of several metabolites, including the compound identified as ID-14326. psychopharmacologyinstitute.comfda.govrxlist.com The primary enzyme responsible for the metabolism of lurasidone is Cytochrome P450 3A4 (CYP3A4). psychopharmacologyinstitute.comnih.gov One of the main metabolic pathways is the hydroxylation of the norbornane (B1196662) ring of the lurasidone molecule. psychopharmacologyinstitute.comnih.gov Lurasidone Metabolite 14326 is specifically formed when a hydroxyl group (-OH) is added to the endo position of this norbornane ring structure. wikipedia.org

For analytical and research purposes, a deuterium-labeled version of this metabolite, known as Lurasidone Metabolite 14326-d8, is utilized. medchemexpress.comveeprho.com This stable isotope-labeled compound serves as an internal standard in pharmacokinetic studies, allowing for precise quantification in biological samples through methods like mass spectrometry and liquid chromatography. veeprho.com

Designation As an Active Metabolite of Lurasidone

Lurasidone (B1662784) is metabolized into two primary active metabolites, ID-14283 and ID-14326. psychopharmacologyinstitute.comfda.govrxlist.com An active metabolite is a product of the body's metabolic processes on a drug that also possesses pharmacological activity. Research indicates that Lurasidone Metabolite 14326 has binding site affinities similar to the parent drug, lurasidone, confirming its status as pharmacologically active. sci-hub.semedchemexpress.com Despite its activity, it is considered a minor metabolite in comparison to ID-14283. nih.govdrugbank.com

Relative Exposure and Contribution Within the Lurasidone Metabolic Profile

Principles of Deuterium (B1214612) Incorporation in Organic Synthesis

The substitution of hydrogen with its stable, non-radioactive isotope, deuterium, is a cornerstone of medicinal and analytical chemistry. scielo.org.mx This process, known as deuteration or deuterium labeling, leverages the kinetic isotope effect (KIE). acs.org The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of bond cleavage in chemical reactions, including enzyme-mediated metabolic processes. scielo.org.mxresearchgate.net This principle is widely exploited to create more metabolically stable drugs or to probe metabolic pathways. acs.orgsymeres.com

General methods for introducing deuterium into organic molecules can be broadly categorized into two main approaches: stepwise synthesis using commercially available deuterated starting materials and direct hydrogen-deuterium exchange reactions on a late-stage intermediate or the final molecule. symeres.comresearchgate.nethwb.gov.in

Achieving site-specific deuteration is crucial for creating isotopically labeled compounds with the desired properties and for mechanistic studies. nih.gov The challenge lies in introducing deuterium atoms at precise locations within a molecule, especially in complex structures with multiple functional groups. acs.org Several strategies have been developed to control the regioselectivity of deuteration.

Hydrogen Isotope Exchange (HIE): This method involves the direct replacement of a C-H bond with a C-D bond. acs.org Late-stage HIE is highly desirable as it minimizes synthetic steps. acs.org Innovations in organometallic catalysis, particularly using iridium, ruthenium, or palladium catalysts, have enabled the direct and selective deuteration of C-H bonds that were previously difficult to access. acs.orgnih.gov However, controlling selectivity can remain a challenge. acs.org

Reductive Deuteration: This technique introduces deuterium by the reduction of unsaturated functional groups (like alkenes, alkynes, or carbonyls) or the dehalogenation of organohalides using a deuterium source. researchgate.nethwb.gov.in Common deuterating agents for this purpose include deuterium gas (D₂), sodium borodeuteride (NaBD₄), and lithium aluminum deuteride (B1239839) (LiAlD₄). researchgate.net The position of the original functional group dictates the location of the deuterium atoms.

Use of Deuterated Building Blocks: For complex molecules, the most straightforward approach to ensure absolute site-specificity is to begin the synthesis with a small, pre-deuterated precursor or building block. researchgate.net This multi-step synthetic approach offers precise control over the label's location, which is critical for compounds like Lurasidone Metabolite 14326 D8.

Biocatalytic Methods: Emerging techniques utilize engineered enzymes to catalyze highly selective H-D exchange reactions, offering an environmentally friendly method to form specific C(sp²)–D bonds. researchgate.net

Table 1: Strategies for Site-Specific Deuteration
StrategyTypical Deuterium SourceKey AdvantagesKey Disadvantages
Catalytic H/D ExchangeD₂O, D₂ gas, Acetone-d₆Enables late-stage deuteration, atom-economical. acs.orgnih.govControlling regioselectivity can be difficult; may require expensive catalysts. acs.org
Reductive DeuterationNaBD₄, LiAlD₄, D₂ gasHigh levels of deuterium incorporation at specific sites (e.g., from a carbonyl). researchgate.netRequires a suitable functional group precursor at the desired labeling site.
Deuterated Building BlocksCommercially available deuterated starting materials (e.g., CD₃I, Piperazine-d₈)Precise and unambiguous control of label position. researchgate.netRequires a multi-step synthesis; deuterated precursors can be costly.
Biocatalytic DeuterationD₂OHigh site-selectivity and stereoselectivity; environmentally friendly. researchgate.netEnzyme compatibility with complex substrates may be limited.

The utility of a deuterated compound is contingent on the stability of the isotopic label; the deuterium atoms must not be lost or exchanged under experimental or physiological conditions. nih.gov The strength of the C-D bond generally ensures high stability. scielo.org.mx However, label loss can occur, particularly if the deuterium is attached to a heteroatom (O-D, N-D) or to a carbon atom adjacent to a carbonyl group or other electron-withdrawing groups, where it can be acidic enough to exchange with protons from the surrounding medium (e.g., water). mdpi.comnih.gov

Key considerations for ensuring label stability include:

Position of the Label: Deuterium atoms should be placed on metabolically stable positions and non-labile C-H bonds. nih.gov For this compound, the labels are on the saturated piperazine (B1678402) ring, which is a chemically stable position. xcessbio.com

Metabolic Stability: While the primary goal of deuteration can be to slow metabolism at a specific site, it is crucial that the label itself is not enzymatically removed through a different pathway. nih.gov

pH and Solvent Conditions: The stability of the label must be confirmed under the pH and solvent conditions relevant to its intended use, especially for in vivo studies or for compounds stored in protic solvents. mdpi.com

Synthetic Methodologies for this compound

While the specific, proprietary synthesis route for commercially available this compound is not publicly disclosed, a plausible synthetic pathway can be inferred from its chemical structure and known synthetic methods for Lurasidone. xcessbio.comgoogle.com The structure reveals that all eight deuterium atoms are located on the piperazine moiety. xcessbio.com This strongly indicates that the synthesis employs a deuterated piperazine building block rather than a late-stage deuteration approach.

A likely strategy involves the multi-step synthesis of the parent drug, Lurasidone-d8, which is then subjected to metabolic conversion to yield the desired hydroxylated metabolite. hyphadiscovery.com Alternatively, the final coupling step could be performed with a hydroxylated intermediate. The synthesis of the parent Lurasidone-d8 would likely follow a convergent approach, where key fragments of the molecule are prepared separately and then joined together. A plausible route would involve reacting a deuterated version of 3-(piperazin-1-yl)benzo[d]isothiazole with the other key intermediates of the Lurasidone structure. google.com

Synthesizing deuterated versions of structurally complex pharmaceuticals like Lurasidone requires careful strategic planning to ensure high isotopic purity at the correct positions without affecting other sensitive parts of the molecule.

For such molecules, a deuterated building block strategy is often superior to late-stage H/D exchange. researchgate.net Late-stage deuteration on a molecule with multiple reactive sites could lead to a mixture of products with deuterium incorporated at undesired positions or with low efficiency. acs.org By contrast, incorporating a pre-labeled synthon, such as piperazine-d8, ensures that the deuterium is cleanly and exclusively introduced into the intended part of the molecular scaffold.

Another approach applicable to producing metabolites is biotransformation . In this method, the deuterated parent drug (e.g., Lurasidone-d8) is synthesized chemically and then exposed to microbial systems (e.g., fungi) or purified enzymes that perform the specific metabolic reaction, such as the hydroxylation required to produce this compound. hyphadiscovery.com This can be an effective way to generate the correct stereoisomer of the metabolite, which can be difficult to achieve through purely chemical synthesis. hyphadiscovery.com

Table 2: Comparison of Synthetic Approaches for Complex Deuterated Molecules
ApproachDescriptionProsCons
Deuterated Building BlockSynthesis begins with a small, isotopically pure precursor which is then carried through multiple reaction steps.Excellent control over label position and isotopic enrichment; predictable outcomes. researchgate.netCan involve long synthetic routes; cost of initial deuterated material can be high.
Late-Stage H/D ExchangeThe isotopic label is introduced at or near the end of the synthesis via catalytic exchange.Reduces the number of synthetic steps involving the isotope; efficient. acs.orghwb.gov.inPoor regioselectivity on complex molecules; potential for side reactions and low incorporation. acs.org
Chemo-enzymatic SynthesisA deuterated parent drug is synthesized chemically and then modified by an enzyme or microbial system to produce the final metabolite.Can produce metabolites with high stereoselectivity; mimics natural metabolic pathways. hyphadiscovery.comEnzyme may have low tolerance for the substrate; biotransformation can be slow. hyphadiscovery.com

Following synthesis, rigorous purification and characterization are essential to ensure the final product meets the required standards for both chemical and isotopic purity.

Purification: Standard chromatographic techniques are employed for the purification of deuterated compounds. High-performance liquid chromatography (HPLC) is a common method used to isolate the desired compound from unreacted starting materials and reaction byproducts to achieve high chemical purity (typically >98%). mdpi.comgoogle.com

Purity Assessment: A combination of analytical techniques is used to confirm the identity, chemical purity, and isotopic enrichment of the final compound.

Table 3: Analytical Techniques for Purity Assessment
TechniqueInformation Obtained
Mass Spectrometry (MS / HRMS)Confirms the molecular weight, which reflects the number of incorporated deuterium atoms. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass to confirm the elemental formula. researchgate.netchromatographyonline.com
Proton Nuclear Magnetic Resonance (¹H NMR)Determines the degree of deuteration by measuring the reduction or disappearance of the proton signal at the site of labeling. nih.gov
Deuterium Nuclear Magnetic Resonance (²H NMR)Directly observes the deuterium nuclei, confirming their presence and chemical environment within the molecule. nih.gov
High-Performance Liquid Chromatography (HPLC)Determines the chemical purity of the compound by separating it from any non-isotopically labeled impurities. mdpi.com

For this compound, the certificate of analysis would report these values, confirming its suitability as a high-quality internal standard for quantitative bioanalytical studies. xcessbio.com

Advanced Analytical Methodologies Employing Lurasidone Metabolite 14326 D8

Role of Lurasidone (B1662784) Metabolite 14326 D8 as an Internal Standard in Quantitative Analysis

Lurasidone Metabolite 14326 D8 is primarily utilized as an internal standard in analytical and pharmacokinetic research. veeprho.com An internal standard is a compound added to a sample in a known concentration to facilitate the quantification of an analyte. Because this compound is a deuterium-labeled version of the native metabolite, it shares nearly identical chemical and physical properties, but is distinguishable by its higher mass. This characteristic makes it an ideal internal standard for mass spectrometry-based assays. clearsynth.comscispace.com

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate analytical technique used for the quantification of substances. wikipedia.org The fundamental principle involves adding a known amount of an isotopically enriched standard, or "spike," to a sample containing the analyte of interest. osti.govyoutube.com In this context, this compound acts as the spike.

The isotopically labeled standard is thoroughly mixed with the sample, achieving equilibrium with the natural, unlabeled analyte. britannica.com A mass spectrometer is then used to measure the ratio of the natural isotope to the labeled isotope. osti.govyoutube.com Since the amount of the added labeled standard is known, the change in the isotopic ratio allows for the precise calculation of the original concentration of the unlabeled analyte in the sample. wikipedia.org This method is considered a definitive technique in analytical chemistry due to its high accuracy and reliability, as it relies on the measurement of isotope ratios rather than absolute signal intensities. youtube.com

One of the most significant challenges in bioanalysis is the "matrix effect," where components of a biological sample (like plasma or urine) interfere with the ionization of the analyte, either suppressing or enhancing the signal in the mass spectrometer. kcasbio.com This variability can lead to inaccurate and imprecise results.

The use of a stable isotope-labeled internal standard like this compound provides a powerful solution to this problem. wisdomlib.org Key advantages include:

Co-elution and Identical Behavior: The deuterated standard co-elutes with the unlabeled analyte during chromatographic separation and experiences the same extraction recovery, ionization efficiency, and potential matrix effects. kcasbio.comtexilajournal.com

Correction for Variability: By measuring the ratio of the analyte's signal to the internal standard's signal, any variations caused by sample preparation inconsistencies or matrix effects are effectively normalized. clearsynth.comresearchgate.net If the analyte signal is suppressed by 20%, the internal standard signal will also be suppressed by a similar margin, leaving the ratio between them constant and accurate.

Improved Precision and Accuracy: This normalization significantly enhances the precision, accuracy, and robustness of the analytical method. clearsynth.comtexilajournal.com The use of stable isotope-labeled internal standards is strongly recommended by regulatory agencies for bioanalytical assays to ensure data reliability. kcasbio.comnih.gov

Development and Validation of Bioanalytical Methods for Lurasidone Metabolite 14326

The development of robust and reliable bioanalytical methods is essential for studying the metabolism and pharmacokinetics of lurasidone. This compound plays a crucial role as an internal standard in the validation and application of these advanced methods.

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a cornerstone technique for quantifying drugs and their metabolites in biological fluids due to its high sensitivity and selectivity. nih.govresearchgate.net In the analysis of lurasidone and its metabolites, a deuterated internal standard is added to plasma, urine, or other biological samples. researchgate.netspectroscopyonline.com

The process typically involves a sample preparation step, such as liquid-liquid extraction or protein precipitation, to isolate the analytes. nih.govnih.gov The extract is then injected into a liquid chromatography system, where the analytes are separated on a column (e.g., a C18 column). nih.govnih.gov The separated compounds then enter the mass spectrometer, where they are ionized and detected. The instrument is often operated in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard, ensuring accurate quantification even at very low concentrations. nih.govchromatographyonline.com

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for identifying and characterizing metabolites in an untargeted or semi-targeted fashion. chromatographyonline.com Unlike tandem mass spectrometry which focuses on specific ions, HRMS provides highly accurate mass measurements for all ions within a certain range. thermofisher.com

In the context of lurasidone, LC-HRMS can be employed to screen biological samples, such as urine, to identify the full spectrum of metabolites present. spectroscopyonline.com The high mass accuracy (typically within ±5 ppm) allows for the confident determination of the elemental composition of potential metabolites. spectroscopyonline.comthermofisher.com This untargeted approach is crucial for discovering novel metabolic pathways and identifying the most abundant and relevant metabolites for further quantitative analysis. spectroscopyonline.com While this compound is primarily a tool for quantitative analysis, the data from HRMS profiling informs which metabolites should be quantified in targeted LC-MS/MS assays.

For a bioanalytical method to be considered reliable for regulatory submissions or clinical studies, it must undergo a rigorous validation process according to international guidelines. texilajournal.comchromatographyonline.com When using a deuterated internal standard, specific parameters are assessed to ensure the method's performance. These include:

Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing calibration standards at multiple concentration levels and assessing the correlation coefficient (r) of the resulting curve. nih.govdergipark.org.tr

Accuracy: The closeness of the measured concentration to the true concentration. It is expressed as a percentage of the nominal value and is determined by analyzing quality control (QC) samples at different concentrations. nih.govuctm.edu

Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) and is assessed at both intra-day and inter-day levels. nih.govuctm.edu

Limits of Quantification (LOQ): The lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision. nih.govuctm.edu

The table below presents typical validation results for an LC-MS/MS method for a pharmaceutical compound, illustrating the performance metrics achieved.

Validation ParameterConcentration LevelAcceptance CriteriaTypical Result
Linearity (r)0.5 - 50 µg/mLr ≥ 0.990.998 nih.gov
Accuracy (% Bias)Low QC (1 µg/mL)Within ±15%+2.5%
Mid QC (4 µg/mL)-1.8%
High QC (50 µg/mL)+0.9%
Precision (% RSD) - Intra-dayLow QC (1 µg/mL)≤ 15%3.1%
Mid QC (4 µg/mL)1.7% nih.gov
High QC (50 µg/mL)1.2%
Precision (% RSD) - Inter-dayLow QC (1 µg/mL)≤ 15%4.5%
Mid QC (4 µg/mL)2.9%
High QC (50 µg/mL)8.6% nih.gov
Lower Limit of Quantification (LLOQ)0.5 µg/mLAccuracy within ±20%, Precision ≤ 20%Accuracy: +4.2%, Precision: 6.8%

Applications in Preclinical Pharmacokinetic and Metabolic Studies

The development and validation of robust analytical methods are foundational to characterizing the pharmacokinetic and metabolic profiles of new chemical entities. In the preclinical evaluation of lurasidone, a second-generation antipsychotic, significant focus has been placed on understanding its biotransformation. Lurasidone is metabolized primarily by the cytochrome P450 enzyme CYP3A4 into several metabolites, including two pharmacologically active ones, ID-14283 and ID-14326. nih.govpsychopharmacologyinstitute.com While ID-14326 is a minor metabolite, its accurate quantification is crucial for a complete understanding of lurasidone's disposition. sci-hub.se The deuterium-labeled stable isotope, this compound, serves as a critical tool in these advanced analytical methodologies.

The precise measurement of lurasidone and its metabolites, including ID-14326, in complex biological matrices is essential for pharmacokinetic assessments. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred technique for this purpose due to its high sensitivity and selectivity. nih.govscispace.comresearchgate.net Validated LC-MS/MS methods have been successfully developed for the simultaneous quantification of lurasidone and its metabolites in various preclinical samples, such as rat plasma, bile, and urine. scispace.comresearchgate.net

These analytical methods typically involve several key steps. First, the biological sample undergoes a preparation process, often a protein precipitation or a liquid-liquid extraction, to remove interfering substances. scispace.comresearchgate.net During this step, an internal standard is added to the sample. The use of a stable isotope-labeled internal standard, such as this compound for the analysis of ID-14326, is highly recommended by regulatory agencies. nih.govresearchgate.net This is because a deuterated standard has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization, thereby correcting for matrix effects and variability in the analytical process. kcasbio.comclearsynth.com

Following sample preparation, the extract is injected into a high-performance liquid chromatography (HPLC) system. The compounds are separated on a specialized column, such as a C18 or C6-Phenyl column, before being introduced into the mass spectrometer. nih.govscispace.com The mass spectrometer, operating in multiple-reaction monitoring (MRM) mode, provides highly selective detection and quantification of the target analytes. The method's performance is rigorously validated to ensure it meets regulatory standards for accuracy, precision, linearity, and stability. nih.gov

Table 1: Parameters of a Validated LC-MS/MS Method for Lurasidone Quantification in Rat Plasma
ParameterValue/Description
Analytical TechniqueLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Biological MatrixRat Plasma
Sample PreparationProtein Precipitation with Acetonitrile
Chromatographic ColumnOctadecylsilica (5 µm, 2.0 × 50 mm)
Detection ModeMultiple-Reaction Monitoring (MRM) via Electrospray Ionization (ESI)
Linearity Range0.002 - 1 µg/mL
Lower Limit of Quantification (LLOQ)2.0 ng/mL
Intra-assay Precision1.7%
Inter-assay Precision8.6%
Accuracy Range90.3% - 101.8%

This table presents typical validation parameters for an LC-MS/MS method used to quantify the parent drug, lurasidone, in preclinical studies. Similar methodologies are employed for its metabolites. Data sourced from nih.gov.

In preclinical drug development, in vitro systems, particularly liver microsomes, are extensively used to investigate metabolic pathways and predict in vivo hepatic clearance. springernature.comdomainex.co.uknih.gov Liver microsomes are subcellular fractions that contain a high concentration of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. domainex.co.ukyoutube.com By incubating a compound like lurasidone with liver microsomes (e.g., human liver microsomes [HLM] or rat liver microsomes [RLM]), researchers can measure the rate of disappearance of the parent drug and the rate of formation of its metabolites, such as ID-14326. youtube.comnih.gov

These in vitro experiments allow for the determination of key kinetic parameters, such as the Michaelis-Menten constant (Km), maximum velocity (Vmax), and intrinsic clearance (CLint). nih.govnih.gov Intrinsic clearance is a measure of the metabolic capacity of the liver for a specific compound and can be scaled to predict the in vivo hepatic clearance. nih.govyoutube.com Furthermore, these systems are used to assess the potential for drug-drug interactions by measuring the inhibition constant (Ki) of the parent drug on various CYP enzymes. nih.gov Studies have shown that lurasidone moderately inhibits several CYP enzymes, which is a critical factor in understanding its metabolic clearance pathways. nih.govresearchgate.net

Table 2: Inhibitory Potential (Ki Values in µM) of Lurasidone on Human Cytochrome P450 Enzymes in Liver Microsomes
CYP EnzymeKi (µM)
CYP1A212.6
CYP2C918
CYP2C1918
CYP2D637.5
CYP3A429.4

This table summarizes the inhibition constants (Ki) of lurasidone against major human CYP enzymes, as determined in human liver microsome studies. These values are crucial for predicting metabolic drug interactions and understanding clearance mechanisms. Data sourced from nih.gov.

Mechanistic Research Using Lurasidone Metabolite 14326 D8

Investigation of Metabolic Pathways and Enzyme Kinetics

The unique properties of Lurasidone (B1662784) Metabolite 14326 D8 make it exceptionally useful for probing the intricate details of lurasidone's metabolic pathways and the enzymes that govern them. Lurasidone is metabolized primarily by the cytochrome P450 enzyme CYP3A4 through pathways that include oxidative N-dealkylation and hydroxylation. psychopharmacologyinstitute.comnih.gov

Elucidating Specific Sites of Metabolism via Kinetic Isotope Effects

The substitution of hydrogen with deuterium (B1214612) at specific sites in a drug molecule can significantly alter the rate of metabolic reactions that involve the cleavage of these bonds. This phenomenon, known as the kinetic isotope effect (KIE), is a powerful technique for identifying the exact locations of metabolic activity. researchgate.net The C-D bond is stronger than the C-H bond, meaning more energy is required to break it, which can lead to a slower reaction rate. researchgate.net

When Lurasidone Metabolite 14326 D8 is used in metabolic studies, a comparison of its rate of metabolism to that of the unlabeled metabolite can reveal the sites targeted by enzymes. If the deuterated positions are involved in a rate-limiting metabolic step, a significant KIE will be observed. This provides definitive evidence that those specific positions are sites of metabolism, helping researchers to build a precise map of the drug's biotransformation.

Studying Enzyme-Substrate Interactions for Lurasidone Metabolite 14326 Formation

This compound is instrumental in studying the interactions between lurasidone and the metabolizing enzymes that lead to the formation of its metabolites. Lurasidone itself is known to inhibit several CYP enzymes to varying degrees, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. nih.govresearchgate.net Understanding the kinetics of these interactions is crucial.

By using the deuterated metabolite as a standard or tracer in in vitro systems like human liver microsomes, researchers can perform detailed kinetic analyses. nih.govresearchgate.net These studies help determine key parameters such as the Michaelis-Menten constant (Km), maximum reaction velocity (Vmax), and inhibition constant (Ki), which describe the affinity of the enzyme for the substrate and the nature of the inhibition. nih.govresearchgate.net This information is vital for predicting potential drug-drug interactions.

Table 1: Inhibitory Effects of Lurasidone on Human Cytochrome P450 Enzymes

This table presents the inhibition constants (Ki) of lurasidone for various CYP enzymes, indicating its potential to interfere with the metabolism of other drugs processed by these enzymes. The data is derived from studies using human liver microsomes and recombinant human CYP enzymes (supersomes).

CYP EnzymeInhibition Constant (Ki) in Microsomes (µM)Inhibition Constant (Ki) in Supersomes (µM)Inhibition Mechanism
CYP1A2 12.615.5Mixed
CYP2C9 183.5Mixed
CYP2C19 1818.4Mixed
CYP2D6 37.585Competitive
CYP3A4 29.49.1Competitive

Data sourced from Pharmacological Reports, 2020. researchgate.net

Tracer Studies in In Vitro and In Vivo Preclinical Models

The isotopic label on this compound makes it an ideal tracer for preclinical studies, allowing for clear and unambiguous detection in complex biological matrices.

Tracing Metabolic Fate and Distribution of Lurasidone Metabolite 14326

In both in vitro (e.g., liver S9 fractions, microsomes) and in vivo models, deuterated compounds like this compound are used to trace the metabolic fate of a drug. diva-portal.orgnih.gov After administration, samples from various tissues and fluids can be analyzed using high-resolution mass spectrometry. diva-portal.orgnih.gov The distinct mass of the D8 metabolite allows it to be easily identified and quantified, even at low concentrations.

This capability enables researchers to map the distribution of the metabolite throughout the body, determine its rate of formation and elimination, and identify any subsequent metabolic products. Such studies have shown that lurasidone's metabolites are primarily excreted in the feces (around 80%) with a smaller portion in the urine (around 9%). psychopharmacologyinstitute.comnih.gov

Differentiation from Endogenous Compounds using Isotopic Labels

A major challenge in metabolomics is distinguishing drug-related molecules from the thousands of endogenous compounds naturally present in biological samples. nih.govacs.org Many of these endogenous molecules can have masses very similar to those of a drug or its metabolites, creating interference in analytical measurements.

The use of stable isotope-labeled compounds like this compound effectively overcomes this challenge. Mass spectrometry can easily differentiate the mass of the deuterated metabolite from that of any co-eluting endogenous compounds. nih.govfrontiersin.org The mass difference created by the eight deuterium atoms serves as a unique signature, ensuring that the detected signal corresponds unequivocally to the metabolite of interest. This greatly enhances the accuracy and reliability of quantitative metabolic studies. nih.gov

Future Research Directions and Broader Impact

Advancements in Deuterated Standard Synthesis and Characterization

The generation of a stable and reliable deuterated standard like Lurasidone (B1662784) Metabolite 14326 D8 is underpinned by significant advancements in synthetic and analytical chemistry. The primary goal is to introduce deuterium (B1214612) atoms at positions that are not susceptible to back-exchange with hydrogen under physiological conditions. acanthusresearch.com

Modern synthesis of such standards typically follows one of two main pathways:

Total Chemical Synthesis: This "bottom-up" approach involves using deuterated starting materials or reagents to build the molecule. It offers precise control over the location and number of deuterium atoms incorporated, which is crucial for creating a standard with a significant and stable mass shift from the non-labeled analyte. acanthusresearch.com

Hydrogen-Deuterium Exchange (HDE): This method involves exposing the target molecule to a deuterium source (like D₂O) under specific conditions (e.g., with a metal catalyst) to swap hydrogen atoms for deuterium. acanthusresearch.com While potentially simpler, care must be taken to ensure the deuterium is placed on non-labile carbon positions. acanthusresearch.com

Once synthesized, the characterization of these standards is rigorous to confirm identity, purity, and the extent of deuterium incorporation. The principal techniques employed are:

Mass Spectrometry (MS): Used to confirm the mass shift between the deuterated standard and the unlabeled analyte, ensuring there is no interference between the two signals during analysis. clearsynth.comamerigoscientific.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the exact positions of the deuterium labels within the molecule and verifying that they are not on exchangeable sites like hydroxyl (-OH) or amine (-NH) groups. simsonpharma.com

Methods of Deuterated Standard Synthesis

Synthesis MethodDescriptionKey AdvantagesConsiderations
Total Chemical SynthesisBuilding the molecule from the ground up using isotope-containing building blocks. acanthusresearch.comPrecise control over label position and number; high levels of incorporation. acanthusresearch.comCan be complex and time-consuming; may require synthesis of custom starting materials.
Hydrogen-Deuterium Exchange (HDE)Exchanging existing hydrogen atoms on the molecule with deuterium from a source like D₂O, often with a catalyst. acanthusresearch.comPotentially simpler and more direct for late-stage labeling.Risk of placing labels on chemically unstable (exchangeable) positions; may result in a mixture of deuterated species. acanthusresearch.com

Expanding the Application of Deuterated Metabolites in Drug Discovery and Development

The use of deuterated compounds has evolved significantly from simple metabolic tracers to indispensable tools in modern drug development. researchgate.netnih.gov While some deuterated molecules are developed as new therapeutic entities with improved pharmacokinetic profiles (a concept known as the "deuterium switch"), the more widespread and fundamental application is in the form of stable isotope-labeled internal standards (SIL-IS) like Lurasidone Metabolite 14326 D8. researchgate.netpharmaffiliates.com

These standards are crucial for isotope dilution mass spectrometry, the gold-standard method for quantifying drugs and their metabolites in biological samples (e.g., plasma, urine). nih.govnih.gov The overarching benefit is the enhancement of data quality and reliability throughout the drug development pipeline. pharmaffiliates.com

Applications of Deuterated Metabolites in Drug Development

Application AreaSpecific Use of Deuterated Metabolite StandardImpact on Drug Development
Preclinical Pharmacokinetics (PK)Accurate quantification of metabolite levels in animal studies. simsonpharma.comProvides a clear understanding of the metabolite's formation, distribution, and elimination, aiding in dose selection and human PK prediction. nih.gov
Drug-Metabolite Interaction StudiesServes as a precise analytical tool to measure metabolite concentrations when investigating metabolic pathways. semanticscholar.orgHelps elucidate complex metabolic routes and identify potential for drug-drug interactions. researchgate.net
Clinical PharmacologyEnables robust quantification of metabolites in human trials, ensuring data integrity for regulatory submission. metsol.comSupports accurate characterization of human ADME (Absorption, Distribution, Metabolism, Excretion) properties. metsol.com
Bioanalytical Method ValidationUsed as an internal standard to ensure the accuracy, precision, and reproducibility of analytical methods. clearsynth.comCritical for developing reliable and robust assays that meet stringent regulatory requirements. fda.gov

Enhancing Understanding of Drug-Metabolite Interactions in Preclinical Contexts

Lurasidone is metabolized primarily by the cytochrome P450 enzyme CYP3A4 into several metabolites, including the active metabolite ID-14326. nih.govtouro.edu Understanding the kinetics of this transformation is vital for predicting drug efficacy and potential drug-drug interactions with other substances that inhibit or induce CYP3A4. researchgate.netmdpi.com

This is where a deuterated standard like this compound becomes invaluable. In preclinical in vitro studies using human liver microsomes or in vivo animal models, researchers can administer lurasidone and use this compound as an internal standard. amerigoscientific.com By adding a known quantity of the deuterated standard to the biological sample before analysis, scientists can precisely quantify the exact amount of the non-deuterated, biologically generated metabolite ID-14326. clearsynth.com This allows for an accurate characterization of the metabolic pathway and the rate of metabolite formation without the deuterated standard itself interfering with the biological process. nih.gov

Contribution to Regulatory Science and Bioanalytical Method Robustness

The ultimate goal of bioanalytical method development is to produce a robust and reliable assay that can withstand the scrutiny of regulatory agencies like the U.S. Food and Drug Administration (FDA). fda.gov Regulatory guidance emphasizes the need for validated methods that are accurate and precise. gmp-compliance.org The use of a stable isotope-labeled internal standard is considered the best practice for quantitative liquid chromatography-mass spectrometry (LC-MS) assays. nih.gov

This compound, as a SIL-IS, contributes directly to this goal. Because it is nearly identical chemically and physically to the actual metabolite, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. nih.gov This allows it to perfectly compensate for variations that can occur during sample preparation (e.g., extraction losses) and analysis (e.g., matrix effects or ion suppression), which are common challenges in complex biological matrices. clearsynth.comamerigoscientific.com The use of such a standard significantly reduces analytical variability, leading to more trustworthy data for pharmacokinetic assessments, which is a cornerstone of regulatory submissions. metsol.comnih.gov

Unexplored Areas of Research for this compound

While the primary role of this compound is as an analytical standard, the science of deuteration itself opens up potential avenues for future investigation related to lurasidone's metabolism.

One significant area of research in drug discovery is the concept of "metabolic switching." semanticscholar.orgresearchgate.net This involves intentionally placing deuterium at a known site of metabolism on a drug molecule. The stronger carbon-deuterium bond can slow down the metabolic reaction at that site, potentially causing the metabolism to shift to an alternative pathway. nih.gov This strategy can be used to improve a drug's pharmacokinetic properties, such as extending its half-life or reducing the formation of a toxic metabolite. researchgate.net

Future research could explore a "deuterium switch" strategy for lurasidone itself. Unexplored areas include:

Site-Specific Deuteration of Lurasidone: Studies could be designed to synthesize versions of lurasidone deuterated at the specific sites targeted by CYP3A4. The goal would be to investigate if this modification could slow its metabolism, potentially leading to a longer half-life, more stable plasma concentrations, or a different ratio of active metabolites.

Metabolic Stability of the D8 Label: While designed to be stable, studies could formally assess the stability of the deuterium labels on this compound under various long-term storage and metabolic conditions to confirm its robustness as a gold-standard internal standard.

These research avenues would not use this compound directly as a therapeutic but would apply the principles of its creation to the parent drug, potentially leading to next-generation therapies based on the lurasidone scaffold.

Q & A

Q. What analytical methods are recommended for quantifying Lurasidone Metabolite 14326 D8 in biological matrices?

A validated TLC-densitometric method using silica gel G 60F254 plates with hexane:ethyl acetate (6:4 v/v) as the mobile phase can achieve baseline separation from parent compounds and degradation products. Quantification at 323 nm provides linearity in the 100–600 ng range, with precision (RSD <2%) and accuracy (98–102%). This method is applicable for stability testing in formulations and ex vivo diffusion studies .

Q. How is this compound structurally characterized, and what distinguishes it from its non-deuterated form?

The metabolite is a deuterium-labeled analog of 5β/6β-Hydroxy Lurasidone Hydrochloride (CAS 186204-33-1), synthesized to enhance metabolic stability for pharmacokinetic studies. Key characterization techniques include high-resolution mass spectrometry (HRMS) for isotopic purity (>98%) and nuclear magnetic resonance (NMR) to confirm diastereomeric configuration (β-hydroxylation at C5/C6 positions). Deuterium labeling reduces metabolic clearance, enabling precise tracking in vivo .

Q. What is the role of this compound in elucidating metabolic pathways?

As a stable isotope-labeled internal standard, it corrects for matrix effects in LC-MS/MS assays, improving quantification accuracy of endogenous metabolites. Studies using deuterated analogs have identified cytochrome P450 3A4 (CYP3A4) as the primary enzyme responsible for hydroxylation, with minor contributions from CYP2D6 .

Advanced Research Questions

Q. How should researchers design in vivo studies to assess the neuropharmacological effects of this compound?

A validated rodent model involves chronic stress induction (e.g., 7-week restraint stress) followed by oral administration (3 mg/kg/day) to evaluate antipsychotic efficacy. Subgroups should include stress/vehicle, stress/metabolite, and unstressed controls. Endpoints include behavioral assays (e.g., forced swim test) and post-mortem analysis of hippocampal BDNF levels to correlate metabolite exposure with neuroplasticity .

Q. How can contradictory clinical data on weight changes associated with Lurasidone metabolites be resolved?

Pooled analyses of long-term trials (12-month follow-up) show that while 23.7% of patients on Lurasidone experience ≥7% weight gain (vs. 33.6% on quetiapine XR), 18% exhibit ≥7% weight loss. Stratify data by baseline BMI, concomitant medications (e.g., metformin), and genetic polymorphisms in leptin/ghrelin pathways. Use mixed-effects models to adjust for confounding variables like diet and physical activity .

Q. What challenges arise in chromatographic separation of this compound from its diastereomers?

The β-hydroxylated diastereomers (5β/6β vs. 5α/6α configurations) exhibit similar retention times on C18 columns. Optimize chiral chromatography using amylose- or cellulose-based stationary phases with ethanol/hexane mobile phases. Validate resolution via circular dichroism (CD) spectroscopy to confirm stereochemical integrity .

Q. How should researchers validate metabolite stability under accelerated degradation conditions?

Subject the metabolite to forced degradation (acid/alkali hydrolysis, thermal stress, UV photolysis) and monitor impurities via UPLC-QTOF. Establish degradation kinetics using Arrhenius plots (activation energy >80 kJ/mol indicates high thermal stability). Include deuterated analogs to assess isotopic exchange risks in acidic media .

Q. What metabolomic approaches are recommended to map interactions between this compound and endogenous pathways?

Combine untargeted LC-MS metabolomics with pathway enrichment analysis (e.g., KEGG, HMDB) to identify perturbed pathways (e.g., tryptophan-kynurenine). Use stable isotope-resolved metabolomics (SIRM) with ¹³C-glucose tracers to quantify flux through glycolysis and TCA cycle in neuronal cell lines .

Q. How does cross-species variability impact the translational relevance of metabolite studies?

Rodent models underestimate human CYP3A4-mediated hydroxylation due to species-specific isoform differences (e.g., CYP3A1 in rats). Use humanized CYP3A4 transgenic mice or primary hepatocyte co-cultures to improve predictive accuracy. Cross-validate findings with microdosing trials using accelerator mass spectrometry (AMS) .

Q. What statistical methods are optimal for analyzing dose-response relationships in metabolite toxicity studies?

Apply benchmark dose (BMD) modeling to estimate the NOAEL (no-observed-adverse-effect level) from histopathology and serum biomarker data. Use Bayesian hierarchical models to account for inter-study variability in meta-analyses of hepatotoxicity endpoints (e.g., ALT, AST elevations) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.